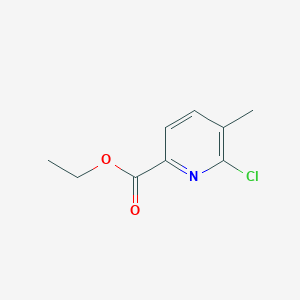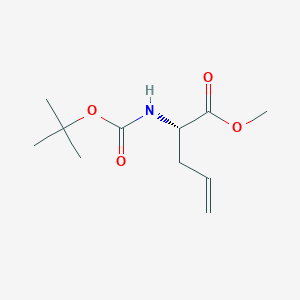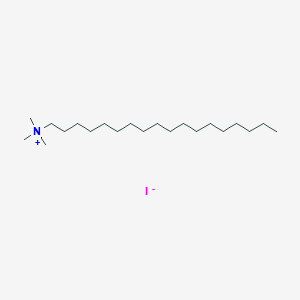![molecular formula C13H10N2 B1311210 5-Phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 611205-38-0](/img/structure/B1311210.png)
5-Phenyl-1H-pyrrolo[2,3-b]pyridine
説明
5-Phenyl-1H-pyrrolo[2,3-b]pyridine is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been studied for its potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds 3a–3k in 45–60% yield .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .科学的研究の応用
Anticancer Activity
5-Phenyl-1H-pyrrolo[2,3-b]pyridine: derivatives have been studied for their potential as anticancer agents. The structural similarity to DNA bases like adenine and guanine makes them suitable for drug design in cancer therapy . For instance, vemurafenib, a drug with a pyrrolo[2,3-b]pyridine scaffold, is a B-Raf enzyme inhibitor used in treating melanoma .
Antiviral Properties
Compounds with the pyrrolopyridine core have shown effectiveness in antiviral applications. Their ability to interact with viral DNA or RNA can inhibit the replication of viruses, making them valuable in the development of new antiviral drugs .
Antibacterial and Antifungal Uses
The antibacterial and antifungal activities of pyrrolopyridine derivatives are notable. Their moderate antibacterial effects make them candidates for further research and development into new antibiotics to combat resistant bacterial strains .
Anti-inflammatory and Analgesic Effects
The pyrrolopyridine structure has been associated with anti-inflammatory and analgesic properties. This makes them interesting for the development of new medications that can alleviate pain and reduce inflammation without the side effects of current drugs .
Cardiovascular Applications
Some pyrrolopyridine derivatives have been found to possess cardiovascular benefits, such as coronary vasodilating activity. This could lead to new treatments for heart-related conditions, improving blood flow and reducing the risk of heart attacks .
Neurological Disorders
Research has indicated that pyrrolopyridine compounds may have therapeutic potential in treating neurological disorders. Their ability to cross the blood-brain barrier and interact with central nervous system receptors could be harnessed to develop drugs for conditions like Alzheimer’s disease .
将来の方向性
The future directions for the research and development of 5-Phenyl-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further optimization of the compound for increased potency and selectivity towards FGFRs . This could potentially lead to the development of new therapeutic agents for the treatment of various types of cancers .
作用機序
Target of Action
The primary targets of 5-Phenyl-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
5-Phenyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 5-Phenyl-1H-pyrrolo[2,3-b]pyridine results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It is noted that one of the derivatives of this compound, referred to as 4h, has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
In vitro, the derivative 4h of 5-Phenyl-1H-pyrrolo[2,3-b]pyridine inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
特性
IUPAC Name |
5-phenyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)12-8-11-6-7-14-13(11)15-9-12/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJLFNJCRBRHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437756 | |
| Record name | 5-Phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
611205-38-0 | |
| Record name | 5-Phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



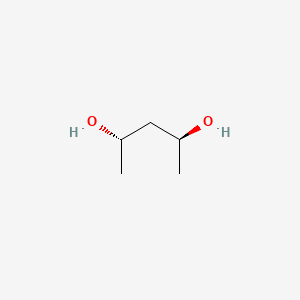

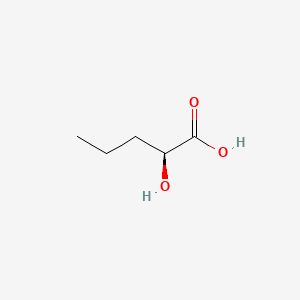
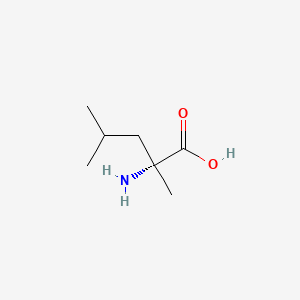
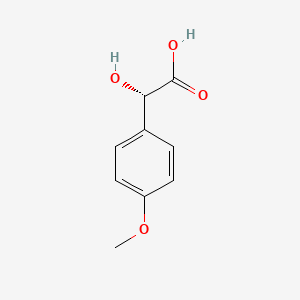
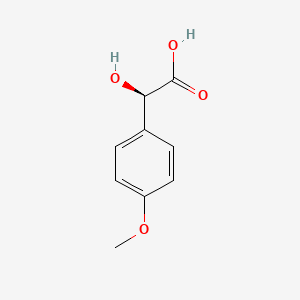


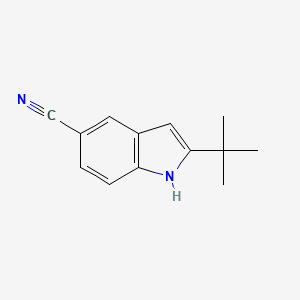
![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)
